2-(2-Ethylmorpholin-4-yl)ethan-1-amine
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Overview
Description
2-(2-Ethylmorpholin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an ethyl group at the 2-position of the morpholine ring and an ethanamine group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine typically involves the reaction of 2-ethylmorpholine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the morpholine nitrogen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using standard techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylmorpholin-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Ethylmorpholin-4-yl)ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Ethylmorpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the ethyl and ethanamine groups.
2-Methylmorpholine: Similar structure but with a methyl group instead of an ethyl group.
4-(2-Aminoethyl)morpholine: Similar structure but with an aminoethyl group at the 4-position.
Uniqueness
2-(2-Ethylmorpholin-4-yl)ethan-1-amine is unique due to the presence of both an ethyl group and an ethanamine group, which confer distinct chemical and biological properties . This combination of functional groups allows for specific interactions and reactivity that are not observed in its analogs .
Properties
IUPAC Name |
2-(2-ethylmorpholin-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-8-7-10(4-3-9)5-6-11-8/h8H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZHHAQXTCOKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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